![molecular formula C17H19N5O5S2 B254057 1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one](/img/structure/B254057.png)
1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It has been shown to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases.
Mecanismo De Acción
BTK is a key signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cells. 1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one inhibits BTK activity by binding to the ATP-binding site of the kinase domain, thus preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell death.
Biochemical and physiological effects:
1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one has been shown to induce apoptosis (programmed cell death) in cancer cells and to suppress the activation of B-cells in autoimmune diseases. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to penetrate the blood-brain barrier. However, its limitations include its relatively short half-life and the potential for off-target effects.
Direcciones Futuras
Future research on 1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one could focus on its potential therapeutic applications in the treatment of specific cancers and autoimmune diseases, as well as its combination with other targeted therapies. Additionally, further studies could investigate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one involves several steps, including the reaction of 2-chloro-4-nitrobenzenesulfonamide with piperazine, followed by the reaction of the resulting compound with 4-(2-aminoethyl)benzenesulfonyl chloride. The final step involves the reaction of the resulting compound with 2-(4-(4-((2-oxo-1,2-thiazolidin-3-yl)amino)phenyl)piperidin-1-yl)pyrimidine.
Aplicaciones Científicas De Investigación
1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one has been studied extensively in preclinical models of various cancers and autoimmune diseases. It has been shown to inhibit BTK activity, which plays a crucial role in the survival and proliferation of cancer cells and the development of autoimmune diseases.
Propiedades
Nombre del producto |
1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one |
|---|---|
Fórmula molecular |
C17H19N5O5S2 |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C17H19N5O5S2/c23-16-6-13-28(24,25)22(16)14-2-4-15(5-3-14)29(26,27)21-11-9-20(10-12-21)17-18-7-1-8-19-17/h1-5,7-8H,6,9-13H2 |
Clave InChI |
AMBXMQAYIUKLLH-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4 |
SMILES canónico |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



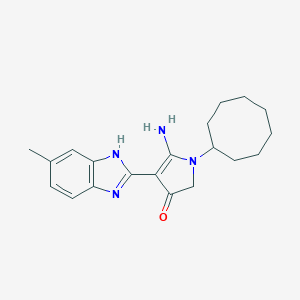
![N-benzyl-4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B253977.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B253978.png)
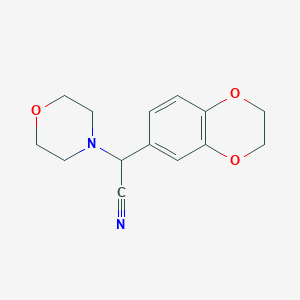
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-3-methylbutanamide](/img/structure/B253985.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine](/img/structure/B253987.png)
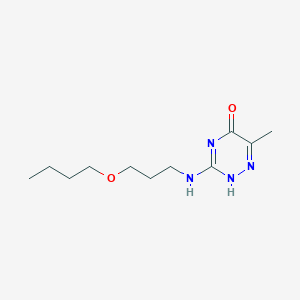
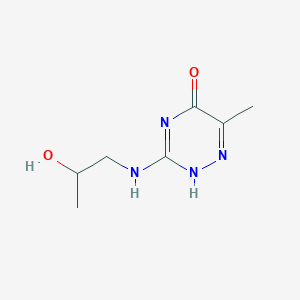
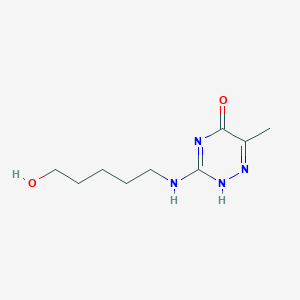
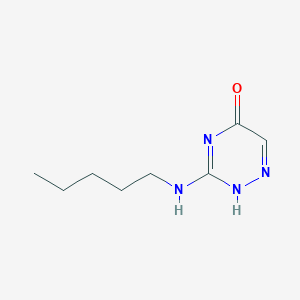
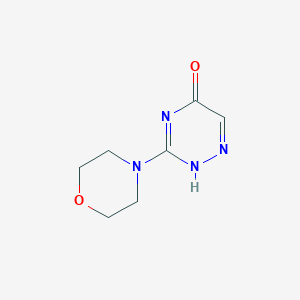
![3-[4-chloro-3-(trifluoromethyl)anilino]-2H-1,2,4-triazin-5-one](/img/structure/B253995.png)
![N-cyclohexyl-2-[(5-oxo-6-phenyl-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B253996.png)
![2-(2-furyl)-3-[2-oxo-2-(2-thienyl)ethoxy]-4H-chromen-4-one](/img/structure/B253998.png)